trans-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester
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Overview
Description
trans-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester: is a chemical compound with the molecular formula C9H14F3NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of the trifluoromethyl group and the ethyl ester functionality makes this compound particularly interesting for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative and a trifluoromethylating agent.
Reaction Conditions:
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, trans-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It can serve as a model compound for investigating the interactions between fluorinated molecules and biological targets.
Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design.
Industry: In industrial applications, this compound is used in the development of agrochemicals, polymers, and specialty chemicals. Its unique properties make it suitable for a wide range of applications, from crop protection to material science.
Mechanism of Action
The mechanism of action of trans-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester: A closely related compound with similar structural features.
4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester: Another derivative with a methyl ester group instead of an ethyl ester.
4-Trifluoromethyl-piperidine-2-carboxylic acid: The parent compound without the ester functionality.
Uniqueness: The uniqueness of trans-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester lies in its specific combination of the trifluoromethyl group and the ethyl ester functionality. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl (2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c1-2-15-8(14)7-5-6(3-4-13-7)9(10,11)12/h6-7,13H,2-5H2,1H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYMARWKSIBKPA-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H](CCN1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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